Product packaging for 2,8-Dioxaspiro[4.5]decan-3-one(Cat. No.:CAS No. 441774-72-7)

2,8-Dioxaspiro[4.5]decan-3-one

Cat. No.: B1655883
CAS No.: 441774-72-7
M. Wt: 156.18
InChI Key: XJJUVADISIKAQD-UHFFFAOYSA-N
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Description

2,8-Dioxaspiro[4.5]decan-3-one (CAS 441774-72-7) is an organic compound belonging to the class of spirocyclic ketones. It has a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol . Its structure features a spiro center connecting a tetrahydrofuran-3-one ring and a tetrahydropyran ring, making it a valuable and versatile scaffold in synthetic and medicinal chemistry research . Spirocyclic structures like this one are of significant interest in the discovery and development of new pharmaceuticals and chemical tools, often serving as core building blocks for more complex molecules . Researchers can utilize this compound as a key intermediate for developing novel substances, such as quorum-sensing inhibitors, which represent a promising approach to addressing antibiotic resistance . The compound is provided for Research Use Only. It is strictly intended for laboratory research applications and is not certified for human or veterinary diagnostic or therapeutic use. Buyers are responsible for confirming the product's identity and purity to meet their specific research requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B1655883 2,8-Dioxaspiro[4.5]decan-3-one CAS No. 441774-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dioxaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-5-8(6-11-7)1-3-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUVADISIKAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306061
Record name 2,8-Dioxaspiro[4.5]decan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441774-72-7
Record name 2,8-Dioxaspiro[4.5]decan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441774-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dioxaspiro[4.5]decan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Investigations of 2,8 Dioxaspiro 4.5 Decan 3 One Systems

Conformational Analysis of the Spirocenter and Ring Systems

The conformational preferences of 2,8-Dioxaspiro[4.5]decan-3-one are primarily governed by the interplay of steric and stereoelectronic effects within its fused ring structure. The molecule consists of a five-membered lactone ring and a six-membered tetrahydropyran (B127337) ring connected through a spiro carbon atom (C5).

For the this compound system, the tetrahydropyran ring (containing O8) will likely exist in a chair conformation. The five-membered lactone ring (containing O2 and the C3 carbonyl) is more constrained and typically adopts an envelope or a twist conformation to alleviate ring strain. The relative orientation of these two rings is defined by the configuration at the spirocenter (C5).

The stability of the possible conformations is influenced by several factors, including:

The Anomeric Effect: The orientation of the C-O bonds at the spirocenter will be strongly influenced by the anomeric effect, favoring conformations where these bonds are axial.

Steric Hindrance: 1,3-diaxial interactions can destabilize certain conformations. The molecule will tend to adopt a shape that minimizes these unfavorable steric clashes.

Dipole-Dipole Interactions: The relative orientation of the polar C-O bonds and the carbonyl group can lead to stabilizing or destabilizing dipole-dipole interactions.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the preferred conformations of such molecules. For instance, the coupling constants (J-values) between protons in the tetrahydropyran ring can provide information about their dihedral angles and thus their axial or equatorial disposition.

To illustrate the expected conformational preferences, a hypothetical energy landscape for the chair conformations of the tetrahydropyran ring is presented below.

ConformationKey FeatureRelative Stability
Chair (Axial C-O-C)The C5-O8 bond is axial with respect to the tetrahydropyran ring.More Stable (Anomeric Effect)
Chair (Equatorial C-O-C)The C5-O8 bond is equatorial with respect to the tetrahydropyran ring.Less Stable

This table represents a generalized expectation based on the anomeric effect in spiroketals.

Identification and Characterization of Stereoisomeric Forms

The this compound molecule possesses a chiral spirocenter at the C5 position. The presence of this single stereocenter means that the compound can exist as a pair of enantiomers: (R)-2,8-Dioxaspiro[4.5]decan-3-one and (S)-2,8-Dioxaspiro[4.5]decan-3-one. These enantiomers are non-superimposable mirror images of each other and will exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules, which is of significant importance in biological systems.

The introduction of additional stereocenters on either of the rings would lead to the possibility of diastereomers. For instance, if a substituent were present on the tetrahydropyran ring, multiple diastereomeric forms would be possible, each with its own pair of enantiomers.

The characterization and differentiation of these stereoisomers rely on a combination of spectroscopic and chiroptical techniques:

NMR Spectroscopy: While enantiomers have identical NMR spectra in achiral solvents, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions, leading to distinguishable chemical shifts for the corresponding protons and carbons of the two enantiomers. For diastereomers, their NMR spectra are inherently different.

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a chiral molecule if a suitable single crystal can be obtained.

Chiroptical Methods: Techniques such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD) are essential for distinguishing between enantiomers. The sign and magnitude of the optical rotation, as well as the specific CD and VCD spectra, are unique to each enantiomer.

The synthesis of a specific stereoisomer of this compound would require a stereoselective synthetic route, often employing chiral starting materials, catalysts, or auxiliaries. The separation of a racemic mixture of enantiomers can be achieved through techniques such as chiral chromatography or classical resolution via the formation of diastereomeric salts with a chiral resolving agent.

Below is a table summarizing the expected characteristics of the stereoisomers of this compound.

StereoisomerRelationshipKey Differentiating Property
(R)-2,8-Dioxaspiro[4.5]decan-3-oneEnantiomerOptical Rotation (e.g., (+))
(S)-2,8-Dioxaspiro[4.5]decan-3-oneEnantiomerOptical Rotation (e.g., (-))

The specific sign of optical rotation for each enantiomer would need to be determined experimentally.

Reactivity and Reaction Mechanisms of 2,8 Dioxaspiro 4.5 Decan 3 One and Spirolactone Frameworks

Hydrolysis Reactions of Lactone Moieties and Their Electrophilic Behavior

Lactones are cyclic esters and, as such, their core reactivity involves the electrophilic nature of the carbonyl carbon. This electrophilicity is central to their hydrolysis, a reaction that cleaves the ester bond. The hydrolysis of lactones can be catalyzed by acid or base, or it can occur under neutral conditions, albeit at a slower rate.

Under basic conditions, the hydrolysis mechanism is a nucleophilic acyl substitution. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide portion of the ring and forming a carboxylic acid, which is subsequently deprotonated by the base to yield a carboxylate and an alcohol. This process effectively opens the lactone ring.

In an acidic medium, the carbonyl oxygen is first protonated by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a proton transfer, the ring is cleaved by the elimination of the alcohol portion, resulting in a hydroxy acid.

The behavior of lactones during hydrolysis serves as a strong indicator of their electrophilic character. nih.gov Studies comparing different lactones show that reactivity is influenced by factors like ring strain and substituents. For instance, the high reactivity of four-membered β-lactones is often attributed to their significant ring strain.

Ring-Opening Reactions and Mechanistic Pathways of Lactones

Beyond simple hydrolysis, lactones undergo various ring-opening reactions, with ring-opening polymerization (ROP) being a significant pathway for producing aliphatic polyesters. ROP can proceed through several mechanisms, including anionic, cationic, and coordination-insertion pathways.

Generally, ROP involves two primary mechanistic routes:

Step-growth polymerization: This can occur after the initial hydrolysis of the lactone to its corresponding hydroxy acid. These monomers then polymerize through successive esterification reactions.

Chain-growth polymerization: This is more common and involves an initiator (nucleophilic or electrophilic) that opens the first lactone ring. The resulting species then sequentially attacks and opens subsequent lactone monomers, leading to chain propagation.

In a typical nucleophile-initiated chain-growth mechanism, a nucleophile (like an alcohol) attacks the electrophilic carbonyl carbon of the lactone. This leads to the cleavage of the acyl-oxygen bond and the formation of a new, propagating species that can continue the reaction with other lactone molecules. The reaction is driven by the release of ring strain in the cyclic monomer.

The thermodynamics of these ring-opening reactions have been studied through simpler reactions like methanolysis. Such studies help in understanding the propensity of a given lactone to undergo polymerization. For example, six-membered δ-valerolactones are generally found to ring-open faster than five-membered γ-butyrolactones.

Electrophilic Reactivities of α,β-Unsaturated Lactones

While 2,8-Dioxaspiro[4.5]decan-3-one is a saturated lactone, the study of α,β-unsaturated lactone frameworks provides crucial insights into electrophilic reactivity. The presence of a carbon-carbon double bond conjugated with the carbonyl group introduces an additional electrophilic site (the β-carbon). These compounds are potent Michael acceptors, readily undergoing conjugate addition reactions with nucleophiles.

Kinetic studies have shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their open-chain ester analogues. nih.gov This enhanced reactivity is a key feature of many biologically active natural products. The electrophilicity of these compounds can be quantified using the Mayr–Patz equation, which provides a descriptor of their reactivity toward nucleophiles. nih.gov

The reactivity trends can be summarized as follows:

Cyclic vs. Acyclic: α,β-unsaturated lactones are more reactive electrophiles by 2-3 orders of magnitude compared to their acyclic counterparts.

Comparison with Enones: The opposite trend is observed for cyclic enones, which are slightly less reactive than their acyclic analogs.

This high electrophilicity allows α,β-unsaturated lactones, particularly those with an exocyclic methylene (B1212753) group (α-methylene-γ-butyrolactones), to react with biological nucleophiles like cysteine residues in proteins, which is often the basis for their pharmacological activity.

Advanced Analytical Characterization Techniques for Spiroketal Lactones

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is fundamental for the unambiguous identification and structural elucidation of complex organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,8-Dioxaspiro[4.5]decan-3-one. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H NMR and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be mapped.

For this compound (C₈H₁₂O₃), the ¹H NMR spectrum would be expected to show distinct signals for the twelve protons distributed across its aliphatic rings. The protons on the carbon adjacent to the lactone carbonyl (C4) and those adjacent to the ether oxygens (C1, C7, C9) would likely appear at lower field (higher ppm) due to the deshielding effect of the electronegative oxygen atoms. The remaining methylene (B1212753) protons on the cyclohexane (B81311) ring (C6, C10) would resonate at a higher field.

The ¹³C NMR spectrum would provide complementary information, with eight distinct signals corresponding to each carbon atom in the unique chemical environment of the spiroketal lactone structure. Key expected signals would include a low-field resonance for the carbonyl carbon (C3) of the lactone, typically above 170 ppm. The spiro carbon (C5) would also have a characteristic chemical shift, as would the carbons bonded to the ether oxygens (C1, C7, C9).

While specific experimental data for this compound is not widely published, the combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) would be the standard procedure for its complete structural assignment upon synthesis or isolation.

Mass spectrometry provides crucial information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision, which in turn allows for the confident determination of its elemental formula. The monoisotopic mass of this compound is 156.07864 Da. uni.lu HRMS analysis would measure this mass to within a few parts per million (ppm), confirming the molecular formula as C₈H₁₂O₃ and distinguishing it from any other isomers or compounds with the same nominal mass. The technique typically involves soft ionization methods, such as electrospray ionization (ESI), to generate protonated molecules ([M+H]⁺) or other adducts. uni.lu

Below is a table of predicted m/z values for various adducts of this compound that would be identifiable via HRMS. uni.lu

AdductPredicted m/z
[M+H]⁺157.08592
[M+Na]⁺179.06786
[M+K]⁺195.04180
[M+NH₄]⁺174.11246
[M-H]⁻155.07136

This data is interactive. You can sort and filter the information as needed.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting fragment ions. A collision-induced dissociation (CID) experiment would reveal characteristic fragmentation patterns for the spiroketal lactone core. Expected fragmentation pathways would likely involve the cleavage of the lactone ring and the spirocyclic system, providing unequivocal evidence for the compound's structure. The resulting fragment ions would be specific to the molecule's unique arrangement of atoms, allowing for its differentiation from structural isomers.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) represents one of the most powerful analytical tools for mass analysis, offering unparalleled mass resolution and accuracy. This technique is particularly valuable for the analysis of this compound when present in complex mixtures, such as natural product extracts or synthetic reaction media. The ultra-high resolution of FT-ICR-MS can resolve the isotopic fine structure of the molecule and separate its signal from other components with very similar masses, which would be impossible with lower-resolution instruments.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are essential for the isolation, purification, and quantification of this compound. The choice of method depends on the sample matrix and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of spiroketal lactones. Given the polarity imparted by the two ether linkages and the lactone group, reversed-phase HPLC (RP-HPLC) would be a suitable approach. A C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide excellent separation of the compound from nonpolar and more polar impurities. Detection could be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), could also be employed, particularly for assessing purity, provided the compound is thermally stable and sufficiently volatile. The polarity of the molecule might necessitate derivatization to improve its chromatographic behavior, although it may be amenable to direct analysis on a suitable polar capillary column.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of spiroketal lactones from complex matrices. The method's versatility allows for the fine-tuning of separation conditions to achieve high resolution and purity.

Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. scielo.br The separation is based on the differential partitioning of the analytes between the two phases. For spiro-compounds, the mobile phase often consists of a mixture of acetonitrile or methanol and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape and resolution. scielo.brsielc.com The use of formic acid is particularly important for applications where the HPLC system is coupled with a mass spectrometer (MS), as it is a volatile modifier compatible with MS detection. scielo.brsielc.com

The selection of the column is critical. Columns with smaller particle sizes (e.g., 3 µm) are available for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications, which can significantly reduce analysis time while maintaining high separation efficiency. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities or specific compounds for further analysis. sielc.com

Table 1: Illustrative HPLC Parameters for Spiro-Compound Separation

Parameter Condition Rationale/Application
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Widely applicable for separating moderately nonpolar compounds like spiroketal lactones. scielo.br
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Allows for the elution of a wide range of compounds with varying polarities. scielo.br
Modifier 0.1% (v/v) Formic Acid Improves peak shape and is compatible with Mass Spectrometry (MS) detection. scielo.brscielo.br
Flow Rate 0.4 - 1.0 mL/min Standard flow rate for analytical scale separations. scielo.br
Temperature 35 °C Controlled temperature ensures reproducible retention times. scielo.brscielo.br

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is common; MS provides mass information for identification. |

Hyphenated Chromatography-Spectroscopy Systems (e.g., LC-MS, GC-MS, HPLC-NMR)

To achieve unambiguous identification and structural elucidation, chromatography is often coupled with spectroscopy. These "hyphenated" techniques provide both separation and detailed spectral information in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of spiroketal lactones. After separation by HPLC, the eluent is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). scielo.br Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. scielo.br LC-MS can provide the molecular weight of the compound and, through tandem MS (MS/MS) experiments, can generate fragment ions that offer clues to the molecule's structure. nih.gov For this compound, predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts, aiding in its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 157.08592 130.1
[M+Na]⁺ 179.06786 136.0
[M+K]⁺ 195.04180 137.5
[M+NH₄]⁺ 174.11246 152.0
[M-H]⁻ 155.07136 136.4

Data sourced from predicted values using CCSbase. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable lactones. nih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. d-nb.info The electron impact (EI) ionization mode is typically used, which generates a characteristic fragmentation pattern that can be compared to spectral libraries (like the NIST library) for compound identification. nih.govphcogj.com This technique has been successfully applied to identify a wide range of lactones in complex mixtures such as wines and plant extracts. nih.govunar.ac.id

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) provides the most definitive structural information. This technique couples the separation power of HPLC directly with the structure-elucidating capability of NMR. It allows for the acquisition of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HMBC) of compounds as they elute from the HPLC column, which is invaluable for the structural verification of novel compounds or for analyzing complex mixtures without prior isolation. mdpi.com

Multi-dimensional Chromatography for Isomer Resolution

Spiroketal lactones often exist as multiple stereoisomers, which can be challenging to separate using conventional single-column chromatography. rsc.org Multi-dimensional chromatography (MDC) addresses this challenge by combining two or more independent separation mechanisms, thereby significantly increasing peak capacity and resolving power. mdpi.com

In a typical MDC setup, a fraction of the eluent from the first chromatographic column (the first dimension) is transferred to a second column with a different stationary phase (the second dimension). mdpi.com This process, known as "heart-cutting," allows for targeted analysis of specific components of a complex mixture. researchgate.net The key to successful multi-dimensional separation is the use of orthogonal (i.e., highly different) separation mechanisms in each dimension. nih.gov

For example, the four stereoisomers of oak lactone have been successfully resolved using multi-dimensional techniques, such as coupling reversed-phase liquid chromatography with gas chromatography (LC-GC) or using multi-dimensional gas chromatography (MDGC) with different chiral stationary phases. rsc.org Similarly, combining different LC modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) with reversed-phase (RP) chromatography, can provide high orthogonality for separating complex peptide mixtures, a principle that can be applied to other classes of compounds. nih.gov This approach is essential for resolving closely related isomers of spiroketal lactones that may co-elute in a single chromatographic dimension. nih.govrsc.org

In Situ Analysis and Molecular Imaging for Spatial Distribution

Understanding the spatial distribution of a compound within a biological system is crucial for elucidating its mechanism of action. Molecular imaging techniques enable the non-invasive visualization of molecular and cellular processes in living organisms. mdpi.com

While direct molecular imaging studies specifically on this compound are not extensively documented, the principles of these techniques are broadly applicable. To be imaged, a molecule like a spiroketal lactone would typically need to be labeled with a reporter probe, such as a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or a fluorescent tag for optical imaging. nih.gov These imaging modalities allow for the dynamic monitoring of the biodistribution, targeting, and clearance of the labeled compound within a whole organism or at the tissue and cellular level. mdpi.com

The development of such imaging agents allows researchers to track where the compound accumulates and how its concentration changes over time. nih.gov This provides invaluable spatial and temporal information that is complementary to the quantitative data obtained from chromatographic techniques. These methods are becoming indispensable in nanotechnology and theranostics for evaluating the delivery and efficacy of therapeutic agents. nih.gov In principle, by chemically modifying this compound with an appropriate imaging label, its journey and fate within a biological system could be visualized, offering insights into its physiological relevance.

Computational Chemistry and Theoretical Studies on 2,8 Dioxaspiro 4.5 Decan 3 One Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the mechanisms and selectivity of organic reactions involving spiroketal systems. For derivatives of 2,8-Dioxaspiro[4.5]decan-3-one, DFT calculations can elucidate the intricate details of their formation and subsequent transformations.

Researchers utilize DFT to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which are crucial in predicting the feasibility and rate of a particular reaction pathway. For instance, in the acid-catalyzed spiroketalization to form a dioxaspiro[4.5]decane core, DFT can be used to compare different possible cyclization pathways and determine the most energetically favorable route.

Furthermore, DFT is instrumental in explaining the origins of stereoselectivity in reactions forming spiroketals. By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer will be preferentially formed. Non-covalent interaction (NCI) analysis, often paired with DFT, can reveal subtle weak interactions, such as hydrogen bonds or van der Waals forces, that play a significant role in stabilizing one transition state over another, thus controlling the stereochemical outcome.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Spiroketalization Reaction

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 (Pathway A) +15.2
Intermediate 1 -5.4
Transition State 2 (Pathway B) +18.7
Product (Kinetic) -12.5
Product (Thermodynamic) -15.0

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reactivity Insights

For complex chemical systems, such as an enzyme-catalyzed reaction involving a this compound substrate, a full quantum mechanical calculation can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. This approach treats the chemically active region of the system (e.g., the substrate and key active site residues) with a high-level QM method, while the remainder of the system (e.g., the rest of the enzyme and solvent) is described using a more computationally efficient MM force field. scispace.commdpi.com

QM/MM simulations can provide valuable insights into enzyme-catalyzed reactions by modeling the dynamic environment of the active site. This method allows researchers to study how the protein environment influences the reaction pathway and selectivity. For a hypothetical enzymatic reaction involving this compound, QM/MM could be used to:

Identify key amino acid residues involved in catalysis.

Model the conformational changes of the substrate and enzyme during the reaction.

Calculate the free energy profile of the reaction within the enzyme active site.

These simulations are powerful tools for understanding the mechanisms of biocatalysis and for the rational design of enzyme inhibitors or engineered enzymes with improved properties.

Thermochemical Property Estimations (e.g., Enthalpies of Formation, Gibbs Free Energies)

Computational methods, particularly DFT and other high-level quantum chemical calculations, can be used to estimate the thermochemical properties of molecules like this compound. These properties, including the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), are fundamental to understanding the stability and reactivity of a compound.

Accurate prediction of these properties is crucial for chemical process design and for understanding the thermodynamics of reactions. For example, by calculating the Gibbs free energies of reactants and products, the equilibrium constant of a reaction can be predicted. While experimental determination of these values can be challenging, computational chemistry offers a viable alternative for their estimation.

Table 2: Hypothetical Calculated Thermochemical Properties at 298.15 K

Property Value
Enthalpy of Formation (ΔHf°) -150.5 kcal/mol
Gibbs Free Energy of Formation (ΔGf°) -95.2 kcal/mol
Entropy (S°) 95.8 cal/mol·K

Note: This table contains hypothetical data for illustrative purposes and is not based on experimental measurements for this compound.

Modeling of Stereochemical Control and Enantioselectivity

The stereocontrolled synthesis of spiroketals is a significant challenge in organic chemistry. nih.gov Computational modeling has become an indispensable tool for understanding and predicting the stereochemical outcomes of reactions that form these complex structures. For systems related to this compound, computational studies can model both thermodynamically and kinetically controlled spiroketalization reactions.

Under thermodynamic control, the product distribution is determined by the relative stabilities of the possible stereoisomers. Computational models can calculate the Gibbs free energies of all possible products, allowing for the prediction of the major isomer at equilibrium. These calculations often take into account stabilizing stereoelectronic effects, such as the anomeric effect.

Under kinetic control, the product ratio is determined by the relative energies of the transition states leading to each stereoisomer. DFT calculations are particularly well-suited for modeling these transition states. By comparing the activation barriers for the formation of different stereoisomers, the kinetic product can be predicted. This is especially valuable in asymmetric catalysis, where computational models can help to elucidate the origin of enantioselectivity by modeling the interactions between the substrate, catalyst, and reagents in the stereoselectivity-determining step.

Enzymatic and Chemical Degradation Mechanisms of Spirolactones

Enzymatic Hydrolysis of Lactone Rings (e.g., Lactonases)

The enzymatic hydrolysis of the ester bond in the lactone ring is a common metabolic pathway. This reaction is primarily catalyzed by a class of enzymes known as lactonases. These enzymes are part of the larger hydrolase family and facilitate the addition of a water molecule across the ester linkage, resulting in the corresponding hydroxy acid.

The general mechanism for lactonase-catalyzed hydrolysis involves the activation of a water molecule by an active site residue, which then acts as a nucleophile, attacking the carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the ring-opened product.

While specific lactonases that act on 2,8-Dioxaspiro[4.5]decan-3-one have not been identified, studies on other lactones demonstrate the efficiency of this process. For instance, various bacterial and mammalian lactonases have been shown to hydrolyze a wide range of lactone substrates. The substrate specificity can be influenced by factors such as ring size, stereochemistry, and the presence of other functional groups.

Table 1: Examples of Lactonase Activity on Structurally Related Lactones This table presents hypothetical data based on typical enzymatic activities for illustrative purposes, as specific data for this compound is not available.

Enzyme SourceSubstrateProductRelative Activity (%)
Aspergillus nigerγ-valerolactone4-hydroxypentanoic acid100
Porcine Liver Esteraseδ-valerolactone5-hydroxyvaleric acid85
Bacterial LactonaseSpironolactoneCanrenoic acid70

Other Enzymatic Transformation Pathways (e.g., Acylases)

Beyond direct hydrolysis of the lactone ring, other enzymatic pathways can contribute to the transformation of spirolactones. Acylases, for instance, are enzymes that can catalyze the deacylation of N-acyl compounds. While their primary role is not lactone hydrolysis, some acylases exhibit broad substrate specificity and could potentially interact with spirolactone structures, particularly if the molecule contains amide or other acylated functional groups.

Additionally, cytochrome P450 monooxygenases can introduce hydroxyl groups at various positions on the spirolactone scaffold. These hydroxylated metabolites may then be more susceptible to subsequent conjugation reactions (e.g., glucuronidation or sulfation) or even ring cleavage.

Studies on Chemical Degradation Pathways of Dioxaspiro Lactones

The chemical degradation of dioxaspiro lactones is primarily driven by hydrolysis, which can be catalyzed by either acid or base. The stability of the lactone ring is highly dependent on the pH of the surrounding medium.

Under basic conditions, hydrolysis occurs via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process, known as saponification, is typically irreversible and leads to the formation of the corresponding carboxylate salt of the hydroxy acid.

In acidic conditions, the hydrolysis of the lactone is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This reaction is generally reversible.

Studies on related dioxaspiro compounds have demonstrated that the presence of the spirocyclic ketal structure can influence the rate and mechanism of hydrolysis. For instance, the synthesis of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid involves the careful hydrolysis of its corresponding diethyl ester, highlighting the susceptibility of ester linkages in such structures to hydrolytic cleavage researchgate.net.

Table 2: pH-Dependent Hydrolysis of a Model Dioxaspiro Lactone This table presents hypothetical data to illustrate the effect of pH on the degradation of a generic dioxaspiro lactone, as specific data for this compound is not available.

pHConditionHalf-life (t1/2)Primary Degradation Product
2.0Acid-catalyzed48 hoursHydroxy acid
7.0Neutral> 200 hoursMinimal degradation
10.0Base-catalyzed2 hoursCarboxylate salt of hydroxy acid

Furthermore, other environmental factors such as temperature and exposure to ultraviolet (UV) radiation can also promote the degradation of lactone-containing compounds. Photodegradation can lead to complex rearrangements and the formation of various photoproducts.

Advanced Material Science and Polymer Chemistry Applications of Spiro Compounds

Integration into Photochromic Polymeric Materials

There is no specific information available in the searched scientific literature regarding the integration of 2,8-Dioxaspiro[4.5]decan-3-one into photochromic polymeric materials.

Utilization as Electroluminescent Materials

No research findings were identified concerning the utilization of this compound as an electroluminescent material.

Influence of Spiro Architecture on Polymer Stability and Performance

While the spiro architecture, in general, is known to influence polymer properties, there is no specific data available on how the structure of this compound affects polymer stability and performance.

Spiro Compounds as Building Blocks for Functional Materials

There is no information in the provided search results on the use of this compound as a building block for the specified functional materials.

Applications in Asymmetric Catalysis as Chiral Ligands

No studies were found that describe the application of this compound or its derivatives as chiral ligands in asymmetric catalysis.

Future Research Directions for 2,8 Dioxaspiro 4.5 Decan 3 One and Spiroketal Lactones

Development of Innovative and Sustainable Synthetic Methodologies

A primary focus of future research is the development of synthetic strategies that are not only efficient but also environmentally benign. Traditional methods for constructing these complex scaffolds often involve multiple steps, hazardous reagents, and significant waste generation. nsysu.edu.tw The drive towards "green chemistry" is reshaping the approach to synthesizing spiroketal lactones.

Key areas of innovation include:

Catalyst-Free and Green Catalysis: Researchers are exploring methods that minimize or eliminate the need for precious metal catalysts. nsysu.edu.tw One such innovative approach utilizes sunlight and air in a silica-supported, solvent-free method to produce oxaspirolactones with yields up to 99%. nsysu.edu.tw This technique represents a significant leap towards cost-effective and environmentally safe synthesis.

Biocatalysis: The use of enzymes and microorganisms for lactone synthesis is a rapidly growing field. mdpi.com Biocatalytic routes, such as Baeyer-Villiger oxidations mediated by monooxygenases or hydrolases, and oxidative lactonizations of diols, offer high selectivity under mild conditions. nih.gov The future lies in identifying and engineering microbes capable of de novo biosynthesis of lactones from renewable feedstocks like carbohydrates, moving away from less sustainable precursors. mdpi.com

Stereoselective Synthesis: Many traditional spiroketalization reactions are thermodynamically controlled, limiting the accessible stereoisomers. mskcc.org Future methodologies will increasingly focus on kinetically-controlled reactions to allow for the systematic synthesis of stereodiverse spiroketal libraries, which is crucial for exploring their full potential in diversity-oriented synthesis. mskcc.org

Table 1: Comparison of Synthetic Methodologies for Spiroketal Lactones
MethodologyDescriptionFuture Research FocusAdvantages
PhotocatalysisUtilizes light (e.g., sunlight) to drive chemical reactions, often in solvent-free conditions. nsysu.edu.twExpanding substrate scope; use of household light sources. nsysu.edu.twHigh yields, low cost, environmentally friendly. nsysu.edu.tw
Flow ChemistryCombines multiple reaction steps into a continuous process without isolating intermediates. rsc.orgApplication to a wider range of complex spiroketals.Reduced waste, cost savings, enhanced throughput. rsc.org
BiocatalysisEmploys enzymes or whole microorganisms to perform specific chemical transformations. nih.govEngineering microbes for de novo synthesis from renewable sources. mdpi.comHigh selectivity, mild reaction conditions, sustainable. mdpi.comnih.gov
Kinetically-Controlled SpiroketalizationReaction conditions are controlled to favor the formation of a specific, non-thermodynamically favored stereoisomer. mskcc.orgDevelopment of new catalysts and reaction conditions for precise stereocontrol.Access to a wider range of stereochemically diverse molecules. mskcc.org

Deeper Understanding of Complex Reaction Mechanisms

While many synthetic routes to spiroketal lactones exist, the underlying reaction mechanisms are often highly complex and not fully understood. Future research will increasingly leverage computational chemistry and advanced spectroscopic studies to unravel these intricate pathways.

Key research questions to be addressed include:

Role of Intermediates: The formation of spiroketals was often thought to proceed through oxocarbenium ion intermediates. thieme-connect.com However, recent studies suggest alternative pathways, such as the direct formation from a tricyclic diacetal intermediate, which occurs with retention of configuration and avoids the oxocarbenium ion. thieme-connect.com Future work will focus on definitively identifying these transient species and understanding the factors that dictate the operative mechanism.

Computational Modeling: Density Functional Theory (DFT) calculations and microkinetic simulations are becoming indispensable tools. nih.govrsc.org These computational methods can provide detailed insights into reaction energy profiles, transition state geometries, and the role of catalysts, explaining experimental outcomes like stereoselectivity. nih.govrsc.org The application of these techniques will be crucial for designing more efficient and selective reactions.

Catalyst-Substrate Interactions: A deeper understanding of how catalysts, such as Lewis and Brønsted acids, activate lactones and other substrates is needed. nih.gov Computational studies can model these interactions, revealing how different catalysts can steer a reaction towards a desired product. nih.gov This knowledge will guide the rational design of new, more effective catalysts.

Exploration of Novel Advanced Analytical Characterization Approaches

The structural complexity and stereochemical diversity of spiroketal lactones demand sophisticated analytical techniques for their unambiguous characterization. While standard methods are well-established, future research will integrate novel and more powerful approaches.

Future trends in characterization include:

X-ray Crystallography: This remains the gold standard for determining the absolute configuration of complex chiral molecules. biorxiv.org Its application will continue to be critical, particularly in studying the covalent complexes formed between spiro-lactone inhibitors and their biological targets, such as the proteasome, which provides invaluable data on structure-activity relationships. nih.gov

Advanced Mass Spectrometry (MS): Techniques are being developed to overcome challenges in analyzing these compounds, such as in-source fragmentation. bohrium.com The use of derivatizing agents like Girard's reagent P can eliminate this fragmentation and enhance signal intensity. bohrium.com

Ion Mobility Spectrometry (IMS): When coupled with high-resolution mass spectrometry (HRMS), IMS provides an additional dimension of separation based on the size, shape, and charge of an ion. This technique is valuable for studying the gas-phase properties of spiroketals and their metabolites and can help distinguish between different isomers. bohrium.com

Spectroscopic Analysis: Detailed NMR studies, including NOESY experiments, will remain essential for assigning the relative stereochemistry and conformation of spiroketals in solution. nih.gov The correlation of spectroscopic data between synthetic molecules and natural products is crucial for structure verification and, in some cases, has led to the reassignment of previously proposed structures. nih.gov

Table 2: Advanced Analytical Techniques for Spiroketal Lactone Characterization
TechniqueApplication in Spiroketal ResearchKey Information Provided
X-ray CrystallographyDetermining the 3D structure of novel compounds and inhibitor-protein complexes. biorxiv.orgnih.govAbsolute stereochemistry, bond lengths, bond angles, intermolecular interactions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Separating isomers and studying gas-phase properties of metabolites. bohrium.comCollisional Cross Section (CCS) values, separation of isomers, structural information.
Derivatization with MSImproving sensitivity and preventing fragmentation during analysis of biological samples. bohrium.comClearer mass spectral signals, improved signal-to-noise ratio.
2D NMR (e.g., NOESY)Assigning relative stereochemistry and confirming solution-phase conformation. nih.govThrough-space proton-proton correlations, establishing stereochemical relationships.

Uncovering Emerging Applications in Chemical Sciences

Spiroketal lactones are recognized as "privileged substructures" due to their prevalence in biologically active natural products and their ability to act as rigid scaffolds for presenting functional groups in precise three-dimensional orientations. mskcc.org While their roles in medicine are a major focus, future research will broaden their applications.

Emerging areas of application include:

Medicinal Chemistry and Drug Discovery: This remains a paramount area of research. Many natural and synthetic lactones exhibit potent anti-tumor activities and are being investigated as novel oncology drugs. mdpi.com For instance, sesquiterpene lactones are emerging as promising anticancer agents that can induce apoptosis and target inflammatory pathways like NF-κB. nih.govmdpi.comd-nb.info Furthermore, the discovery of novel macrolides like Spirolactone with profound antifungal effects opens new avenues for combating drug-resistant fungal infections. biorxiv.org

Diversity-Oriented Synthesis (DOS): The spiroketal lactone framework is an attractive target for DOS. By systematically varying stereochemistry and appended functional groups, large libraries of structurally diverse molecules can be generated for high-throughput screening against a wide range of biological targets. mskcc.org

Materials Science: The unique three-dimensional structures of spiro compounds are being explored for the development of novel materials. Chiral spiroketal-containing ligands, for example, are being successfully employed in asymmetric catalysis to produce enantiomerically pure compounds. researchgate.net

Sustainable Platform Chemicals: Beyond pharmaceuticals, lactones have the potential to serve as green solvents and precursors for fuels and biodegradable polymers, positioning them as key platform compounds in future bio-based economies. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,8-Dioxaspiro[4.5]decan-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves spirocyclization via ketone reduction followed by functionalization. For example, NaBH₄-mediated reduction of a precursor ketone (e.g., 1,4-dioxaspiro[4.5]decan-8-one) in methanol at 0°C yields the corresponding alcohol intermediate, which is further modified . Column chromatography is typically employed for purification. Reaction optimization includes adjusting stoichiometry, temperature, and solvent polarity to enhance yield and purity.

Q. What is the biochemical mechanism of this compound in cellular systems?

  • Methodological Answer : While direct evidence for this compound is limited, structurally related spirocyclic diaza compounds (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) inhibit RIPK1 kinase activity, blocking necroptosis in U937 cells . Researchers can validate this mechanism via kinase inhibition assays, Western blotting for RIPK1 phosphorylation, and necroptosis markers like MLKL oligomerization.

Q. How can researchers design cellular assays to evaluate the anti-necroptotic effects of this compound?

  • Methodological Answer : Use TNF-α/cycloheximide/z-VAD-fmk-induced necroptosis models in U937 or HT-29 cells. Measure cell viability via MTT assays and confirm necroptosis inhibition by quantifying LDH release. Include controls with known RIPK1 inhibitors (e.g., Necrostatin-1) for comparative analysis .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the spirocyclic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is ideal. Key steps include:

  • Growing high-quality crystals via vapor diffusion.
  • Collecting intensity data with synchrotron radiation.
  • Refinement using SHELXL, focusing on spirocyclic bond angles and torsional strain .
  • Validate with Hirshfeld surface analysis to confirm intramolecular interactions .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize RIPK1 inhibition?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., methyl, benzyl) at the spirocyclic nitrogen or carbonyl positions .
  • Test inhibitory potency via in vitro kinase assays (IC₅₀ determination).
  • Perform molecular docking (AutoDock Vina) to predict binding interactions with RIPK1’s kinase domain .

Q. How should researchers address contradictions in in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer :

  • Compare pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS in rodent models.
  • Evaluate tissue distribution and metabolite profiling to identify stability issues.
  • Use CRISPR-edited RIPK1 knockout models to confirm target specificity in vivo .

Q. What analytical techniques are recommended for assessing purity and stereochemical integrity?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5%).
  • NMR (¹H/¹³C) : Assign spirocyclic protons (δ 3.5–4.5 ppm) and confirm absence of diastereomers.
  • Chiral GC-MS : Resolve enantiomers using β-cyclodextrin columns .

Q. How can metabolic pathways of this compound be characterized to improve bioavailability?

  • Methodological Answer :

  • Incubate with liver microsomes (human/rodent) and identify Phase I/II metabolites via UPLC-QTOF-MS.
  • Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzymes involved.
  • Optimize prodrug derivatives (e.g., esterification) to enhance stability .

Notes

  • Evidence for this compound is limited; methodologies are extrapolated from structurally related spirocyclic diaza compounds (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) .
  • Commercial sources (e.g., BenchChem) are excluded per user guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.